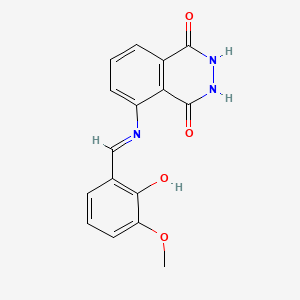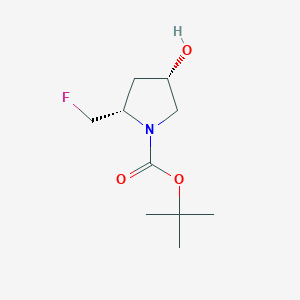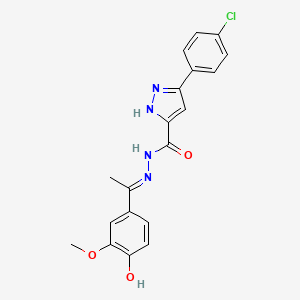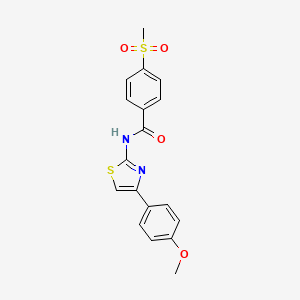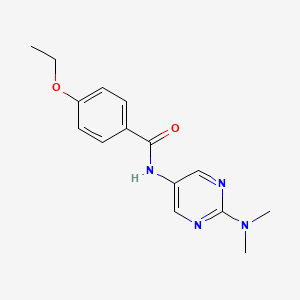
N-(2-(dimethylamino)pyrimidin-5-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(dimethylamino)pyrimidin-5-yl)-4-ethoxybenzamide” is a chemical compound. Its structure and properties can be inferred from similar compounds. For instance, “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is a related compound with a molecular weight of 166.98 . It’s a solid substance stored under -20°C in an inert atmosphere .
Synthesis Analysis
The synthesis of similar compounds often involves catalytic reactions. For example, the synthesis of “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” involves catalytic protodeboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid”, the InChI code is "1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3" .
Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve oxidation and annulation processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its related compounds. For instance, “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” has a molecular weight of 166.98, and it’s a solid substance stored under -20°C in an inert atmosphere .
科学的研究の応用
Anti-Infective Therapeutics
Pyrimidine-based compounds have been used in the development of anti-infective therapeutics . They have shown potential in combating various types of infections, making them valuable in the field of infectious disease research.
Anticancer Drugs
Pyrimidines have had a significant impact in the field of oncology . They are used in the synthesis of anticancer drugs, contributing to the fight against various types of cancer.
Immunology and Immuno-Oncology
In the field of immunology and immuno-oncology, pyrimidine-based compounds have shown promise . They are being used to develop drugs that can modulate the immune response, which is crucial in treating diseases like cancer.
Neurological Disorders
Pyrimidine-based compounds have applications in the treatment of neurological disorders . They have shown potential in the development of drugs for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Chronic Pain Management
Chronic pain management is another area where pyrimidine-based compounds have found use . They are being explored for their potential in the development of analgesics.
Diabetes Mellitus
Pyrimidine-based compounds are also being used in the research and treatment of diabetes mellitus . They have shown potential in the development of drugs that can help manage blood sugar levels.
Material Science
In the field of material science, pyrimidine-based compounds have been used in the synthesis of porous In-MOF . This material has shown great sorption capacity and has potential applications in gas storage, separation, and catalysis .
CO2 Fixation
Pyrimidine-based compounds have been used in the development of efficient catalysts for fixing CO2 . This has potential applications in environmental science, particularly in efforts to reduce greenhouse gas emissions .
Safety and Hazards
特性
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-4-21-13-7-5-11(6-8-13)14(20)18-12-9-16-15(17-10-12)19(2)3/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHYXXXRLYEROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)
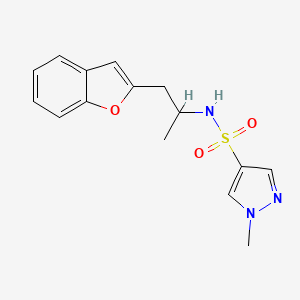


![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)
![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)

